3'-Chloroacetophenone

説明

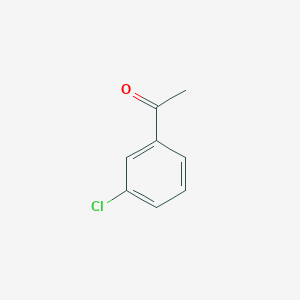

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(3-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWJBXKHMMQDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059182 | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-02-5 | |

| Record name | 1-(3-Chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(3-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-chloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloroacetophenone and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide pathways to obtain 3'-Chloroacetophenone from various starting materials through distinct chemical reactions.

Synthesis from 3-Chlorophenylboronic Acid and Acetonitrile

A notable method for the synthesis of this compound involves the reaction of 3-Chlorophenylboronic acid with acetonitrile. This process is conducted in an autoclave and utilizes a nickel(II) bromide 2-methoxyethyl ether complex and 1,10-Phenanthroline (B135089) as catalysts. The reaction is carried out in water with sodium hydrogencarbonate at a temperature of 100°C for 5 hours, resulting in a 73% yield of this compound chemicalbook.com.

Reaction Conditions for the Synthesis of this compound

| Reactants | Catalysts | Reagents | Solvent | Temperature | Time | Yield |

|---|

Preparation from Benzoyl Chloride as an Initial Raw Material

This compound can be synthesized from benzoyl chloride through a multi-step process. The initial step involves the chlorination of benzoyl chloride to produce m-chlorobenzoyl chloride. This is achieved by reacting benzoyl chloride with chlorine gas in the presence of a composite catalyst of anhydrous iron trichloride (B1173362) and aluminum trichloride at a temperature of -10°C to 20°C under normal pressure google.com. The resulting m-chlorobenzoyl chloride is then reacted with ethoxy magnesium diethyl malonate to form m-chlorobenzoyl diethyl malonate. The final step involves hydrolysis and decarboxylation of this intermediate in an aqueous sulfuric acid solution at 90-110°C to yield this compound google.com.

Nitration of 3-Chloroacetophenone

The nitration of 3-Chloroacetophenone is a significant reaction for introducing a nitro group to the aromatic ring. In this procedure, 3-Chloroacetophenone is added to a stirred solution of 65% nitric acid and 98% sulfuric acid at a controlled temperature of -5°C ±1°C. The reaction mixture is stirred for 3 hours and then poured into crushed ice, followed by extraction with dichloromethane. The crude product is purified by column chromatography to yield the nitrated product with a 55.8% yield.

Summary of 3-Chloroacetophenone Nitration

| Starting Material | Reagents | Temperature | Reaction Time | Yield |

|---|

Electrochemical Dehydrogenative Homo-/Cross-coupling Reactions

Electrochemical methods offer a modern approach for the synthesis of unsymmetrical phenones through dehydrogenative cross-coupling reactions. This technique can be applied to the synthesis of this compound by coupling a suitable methylarene with a substituted benzene (B151609). The reaction is typically carried out in an undivided cell using graphite (B72142) as the anode and aluminum as the cathode. Hexafluoro-2-propanol (HFIP) is used as the solvent, and sodium dodecylbenzenesulfonate serves as the electrolyte. This electro-oxidative phenone coupling represents a direct and atom-efficient alternative to traditional methods like Friedel–Crafts acylation d-nb.infonih.gov.

Derivatization and Functionalization Strategies of this compound

The functionalization of this compound allows for the synthesis of more complex derivatives with potential applications in various fields of chemical synthesis.

Synthesis of 2,3'-Dichloroacetophenone (B1581386)

2,3'-Dichloroacetophenone can be prepared from this compound through a chlorination reaction. The synthesis involves adding this compound, N-chlorosuccinimide (NCS), and Lucidol to acetic acid. The mixture is refluxed for several hours. After the reaction is complete, most of the acetic acid is removed by steam distillation. The resulting product is then recrystallized from chlorobenzene (B131634) to yield 2,3'-dichloroacetophenone as white, needle-shaped crystals with a yield of up to 87.0% google.com.

Synthesis of 2,3'-Dichloroacetophenone from this compound

| Starting Material | Reagents | Catalyst | Solvent | Reaction Condition | Product | Yield |

|---|

Synthesis of Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

A primary method for synthesizing pyrazole (B372694) derivatives involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). In this synthesis, the key intermediate, ethyl 2,4-dioxo-4-(3-chlorophenyl)butanoate, is first prepared and then cyclized.

The synthesis proceeds in two main steps:

Formation of the dicarbonyl intermediate: this compound reacts with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide.

Cyclization with hydrazine: The resulting ethyl-2,4-dioxo-4-(3-chlorophenyl)butanoate intermediate is treated with hydrazine hydrate (B1144303) in an acidic medium, such as glacial acetic acid, which leads to the formation of the pyrazole ring. nih.gov

Table 1: Synthesis of Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate

| Step | Reactants | Reagents | Product |

| 1 | This compound, Diethyl oxalate | Sodium ethoxide | Ethyl 2,4-dioxo-4-(3-chlorophenyl)butanoate |

| 2 | Ethyl 2,4-dioxo-4-(3-chlorophenyl)butanoate | Hydrazine hydrate, Glacial acetic acid | Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate |

Synthesis of 5-(3-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXYLIC ACID

The synthesis of 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid is typically achieved through the hydrolysis of its corresponding ethyl ester, Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate. This reaction is a standard ester hydrolysis, which can be carried out under either acidic or basic conditions.

A common procedure involves heating the ethyl ester in the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution. The reaction mixture is then acidified to precipitate the carboxylic acid.

Table 2: Synthesis of 5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid

| Reactant | Reagents | Product |

| Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate | 1. NaOH or KOH (aq) 2. HCl or H₂SO₄ | 5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid |

Synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-5-carbohydrazide

The conversion of an ester to a carbohydrazide (B1668358) is efficiently accomplished by reacting the ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is a common method for preparing hydrazides, which are versatile intermediates in the synthesis of other heterocyclic compounds. researchgate.net

The synthesis involves refluxing Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695). The product, 3-(3-Chlorophenyl)-1H-pyrazole-5-carbohydrazide, typically precipitates from the reaction mixture upon cooling.

Table 3: Synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-5-carbohydrazide

| Reactant | Reagents | Solvent | Product |

| Ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate | Hydrazine hydrate | Ethanol | 3-(3-Chlorophenyl)-1H-pyrazole-5-carbohydrazide |

Synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide can be synthesized from the corresponding carboxylic acid. The process involves the activation of the carboxylic acid, followed by reaction with ammonia (B1221849) or an ammonia equivalent.

A common method involves converting the carboxylic acid to an acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with ammonia to form the primary amide.

Table 4: Synthesis of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

| Step | Reactant | Reagents | Intermediate/Product |

| 1 | 5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid | Thionyl chloride (SOCl₂) | 5-(3-Chlorophenyl)-1H-pyrazole-3-carbonyl chloride |

| 2 | 5-(3-Chlorophenyl)-1H-pyrazole-3-carbonyl chloride | Ammonia (NH₃) | 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide |

Synthesis of Ethyl (3-chlorobenzoyl)acetate

Ethyl (3-chlorobenzoyl)acetate is a β-keto ester that serves as a crucial building block for the synthesis of pyrazoles and other heterocyclic systems. A standard method for its preparation is the Claisen condensation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.

In a mixed Claisen condensation, this compound can be reacted with diethyl carbonate using a strong base like sodium ethoxide or sodium hydride to yield the desired product. The reaction is driven by the formation of a stable enolate of the resulting β-keto ester. organic-chemistry.org

Table 5: Synthesis of Ethyl (3-chlorobenzoyl)acetate

| Reactants | Reagents | Reaction Type | Product |

| This compound, Diethyl carbonate | Sodium ethoxide or Sodium hydride | Claisen Condensation | Ethyl (3-chlorobenzoyl)acetate |

Synthesis of 1-(2-amino-5-chlorophenyl)-1-ethanone

The synthesis of 1-(2-amino-5-chlorophenyl)-1-ethanone is achieved through the reduction of the nitro group in 1-(5-chloro-2-nitrophenyl)-1-ethanone. This transformation is a common and crucial step in aromatic chemistry, allowing for the introduction of an amino group.

Various reducing agents can be employed for this purpose. A standard laboratory method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with hydrogen gas (catalytic hydrogenation). Another common method is the use of a metal in acidic solution, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). chemicalbook.com

Table 6: Synthesis of 1-(2-amino-5-chlorophenyl)-1-ethanone

| Reactant | Reagents/Conditions | Product |

| 1-(5-Chloro-2-nitrophenyl)-1-ethanone | H₂, Pd/C or Sn/HCl or Fe/HCl | 1-(2-amino-5-chlorophenyl)-1-ethanone |

Synthesis of 1-(5-CHLORO-2-NITROPHENYL)-1-ETHANONE

The preparation of 1-(5-chloro-2-nitrophenyl)-1-ethanone involves the nitration of an appropriately substituted acetophenone (B1666503). Direct nitration of this compound would lead to a mixture of isomers. A described method involves the nitration of 3-chloroacetophenone using a mixture of nitric acid and sulfuric acid at low temperatures.

The reaction requires careful temperature control to prevent over-nitration and to control the regioselectivity. The crude product is typically purified by column chromatography to isolate the desired 1-(5-chloro-2-nitrophenyl)-1-ethanone isomer.

Table 7: Synthesis of 1-(5-Chloro-2-nitrophenyl)-1-ethanone

| Reactant | Reagents | Conditions | Product |

| 3-Chloroacetophenone | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | -5°C to 0°C | 1-(5-Chloro-2-nitrophenyl)-1-ethanone |

Synthesis of 3-CHLOROPHENACYL BROMIDE

3-Chlorophenacyl bromide, also known as 2-bromo-1-(3-chlorophenyl)ethanone, is synthesized from this compound through a bromination reaction. In a typical procedure, this compound is dissolved in a suitable solvent, such as methanol, under anhydrous conditions and nitrogen protection. Bromine is then added dropwise to the solution while maintaining the temperature between 30°C and 45°C. Following the addition, the reaction mixture is stirred for a short period to ensure the completion of the reaction. The product is then precipitated by the addition of water and cooling. The crude product can be purified by recrystallization from a solvent like heptane (B126788) to yield 3-Chlorophenacyl bromide. This compound is a valuable substrate for the synthesis of symmetrical 1,4-diketones.

| Reactant | Reagent | Solvent | Temperature | Product |

| This compound | Bromine | Methanol | 30-45°C | 3-Chlorophenacyl bromide |

Synthesis of 3'-Iodoacetophenone

| Reactant | Reagent | Solvent | Reaction Type | Product |

| This compound | Sodium Iodide | Acetone | Finkelstein Reaction | 3'-Iodoacetophenone |

Synthesis of (E)-1-(3-Chlorophenyl)-3-dimethylaminopropenone

(E)-1-(3-Chlorophenyl)-3-dimethylaminopropenone is an enaminone that can be synthesized from this compound by reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). This reaction involves the condensation of the ketone with DMFDMA, which serves as both a reactant and a dehydrating agent. The reaction is typically carried out by heating the reactants, often in a solvent like xylene, to drive the reaction to completion. The product is an important intermediate in the synthesis of various heterocyclic compounds.

| Reactant | Reagent | Product |

| This compound | N,N-dimethylformamide dimethyl acetal | (E)-1-(3-Chlorophenyl)-3-dimethylaminopropenone |

Synthesis of Hydrazinecarboxamide, 2-[1-(3-chlorophenyl)ethylidene]-

Hydrazinecarboxamide, 2-[1-(3-chlorophenyl)ethylidene]-, also known as this compound semicarbazone, is synthesized by the condensation reaction of this compound with semicarbazide (B1199961) hydrochloride. The reaction is typically carried out in an ethanolic solution, and a base such as sodium acetate (B1210297) is often added to neutralize the hydrochloride salt and liberate the free semicarbazide for reaction with the ketone. The mixture is usually heated to ensure the completion of the reaction, and the product, being a solid, often precipitates from the solution upon cooling and can be purified by recrystallization. ijpsdronline.comijsar.in

| Reactant | Reagent | Product |

| This compound | Semicarbazide hydrochloride | Hydrazinecarboxamide, 2-[1-(3-chlorophenyl)ethylidene]- |

Aldol (B89426) Condensation Reactions for Chalcone (B49325) Derivatives

Chalcones are α,β-unsaturated ketones that can be synthesized via a base-catalyzed aldol condensation reaction, specifically the Claisen-Schmidt condensation, between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens. This compound can serve as the ketone component in this reaction. In a typical procedure, this compound is reacted with a substituted benzaldehyde (B42025) in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol. nih.gov The reaction mixture is stirred at room temperature or gently heated. The resulting chalcone derivative precipitates from the reaction mixture and can be isolated by filtration and purified by recrystallization. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product Type |

| This compound | Substituted Benzaldehyde | NaOH or KOH | Ethanol | Chalcone Derivative |

Catalytic Enantioselective Additions to p-Chloroacetophenone

Catalytic enantioselective additions of organometallic reagents to ketones are a powerful tool for the synthesis of chiral tertiary alcohols. However, a specific protocol for the catalytic enantioselective addition to this compound was not found in the reviewed literature. For illustrative purposes, a similar reaction with the isomeric p-chloroacetophenone is described. In a typical procedure, an aryltitanium reagent, prepared in situ from an aryl bromide, is added to p-chloroacetophenone in the presence of a chiral ligand, such as a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL). chemicalbook.comorgsyn.org This reaction is carried out under anhydrous and inert conditions at low temperatures to achieve high enantioselectivity. chemicalbook.comorgsyn.org The resulting chiral tertiary alcohol is obtained after aqueous workup. chemicalbook.comorgsyn.org

| Substrate (Illustrative) | Reagent | Catalyst/Ligand | Product Type |

| p-Chloroacetophenone | Aryltitanium triisopropoxide | Chiral BINOL-derivative | Chiral Tertiary Alcohol |

Synthesis of 3'-Methyl-4'-chloroacetophenone

Synthesis of 3,4-dihydroxy-2'-chloroacetophenone

A method for preparing 3,4-dihydroxy-2'-chloroacetophenone involves the reaction of catechol with chloroacetic acid in the presence of thionyl chloride. google.com In this process, catechol and chloroacetic acid are added to a reaction vessel, followed by the slow, dropwise addition of thionyl chloride. google.com The reaction mixture is then heated to a temperature between 50-80°C. google.com Upon completion of the reaction, the mixture is cooled to 0-5°C, and water is added to quench the reaction. google.com The final product can be obtained through recrystallization, yielding a purity of over 99%. google.com

This compound is a key intermediate in the synthesis of adrenaline medications. google.com An alternative reported method uses the reaction of catechol and chloroacetyl chloride with aluminum trichloride as a catalyst in 1,2-dichloroethane. google.com However, the post-reaction treatment of aluminum trichloride can be problematic and is less favorable from an environmental standpoint. google.com Another synthesis involves mixing pyrocatechol (B87986) and chloroacetyl chloride and heating the mixture until the evolution of hydrogen chloride begins, after which the reaction proceeds to completion. prepchem.com The resulting product is then recrystallized from water with activated charcoal to yield colorless needles. prepchem.com

Table 1: Synthesis of 3,4-dihydroxy-2'-chloroacetophenone

| Reactants | Reagents/Catalysts | Optimal Temperature | Key Steps | Purity |

|---|---|---|---|---|

| Catechol, Chloroacetic Acid | Thionyl Chloride | 80°C | Dropwise addition of thionyl chloride, heating, cooling, quenching with water, recrystallization. | >99% google.com |

Synthesis of 2-chloro-3'-bromoacetophenone

For the final chlorination step, m-bromoacetophenone is reacted with N-chlorosuccinimide (NCS) in the presence of benzoyl peroxide as a radical initiator. google.com The reaction is typically carried out in acetic acid under reflux conditions. google.com

Table 2: Synthesis of 2-chloro-3'-bromoacetophenone

| Reactants | Reagents/Catalysts | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| m-Bromoacetophenone (0.65 mol) | N-chlorosuccinimide (NCS) (0.75 mol), Benzoyl peroxide (1g + 0.5g) | Acetic acid (200ml) | Refluxing for 3 hours, addition of more benzoyl peroxide, continued reflux for 3 hours. | 85.9% google.com |

Green Chemistry Approaches in this compound Synthesis

The development of environmentally friendly processes for the synthesis of acetophenone and its derivatives is an area of increasing focus. guidechem.com Traditional methods, such as the Friedel-Crafts acylation, are widely used but are not considered environmentally benign due to the use of corrosive and hazardous catalysts like aluminum chloride, which generate large volumes of hazardous waste. guidechem.comscribd.com

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. rsc.orgnih.gov For acetophenone synthesis, this involves exploring alternative catalysts and solvent systems. guidechem.comscribd.com Key strategies include:

Use of Greener Solvents: A significant advancement is the replacement of volatile organic solvents with water. rsc.org For instance, a high-yielding aqueous synthesis for chloroacetophenones from bromoacetophenones has been developed using a phase transfer catalyst, which avoids the need for laborious chromatographic purification. rsc.org

Alternative Catalysts: Research is ongoing to find efficient and recyclable catalysts to replace traditional Lewis acids. guidechem.com

Improved Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One approach involves a green synthesis method for 2,2-dialkoxyacetophenone derivatives using alcohol and a base as raw materials, which is simple, has few by-products, and does not produce toxic or environmentally harmful substances. google.com

Energy Efficiency: Utilizing methods like microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com

These approaches are crucial for developing sustainable and economically viable methods for the industrial production of this compound and its derivatives, aligning with the broader goals of green chemistry to minimize environmental impact. rsc.orgmdpi.com

Chemical Reactivity and Reaction Mechanisms of 3 Chloroacetophenone

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 3'-chloroacetophenone can occur at two primary sites: the aromatic ring and the α-carbon of the acetyl group.

Aromatic Nucleophilic Substitution: The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. This is due to the high energy required to break the strong carbon-chlorine bond, which has partial double-bond character due to resonance with the benzene (B151609) ring. For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups in the ortho or para positions relative to the leaving group. The acetyl group in the meta position in this compound provides only moderate deactivation of the ring, making direct nucleophilic substitution on the ring challenging without harsh reaction conditions or the use of specific catalysts libretexts.orglibretexts.org.

Substitution at the α-Carbon: The hydrogen atoms on the methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in substitution reactions. However, the more common reactions at this position involve transformations of the acetyl group itself, such as in oxidation reactions.

Reduction Reactions

The carbonyl group of this compound is readily reduced to a secondary alcohol, 1-(3-chlorophenyl)ethanol (B1582347). This transformation can be achieved through various methods, including bioreduction and catalytic hydrogenation.

The bioreduction of chloroacetophenones using microorganisms has been a subject of study for the stereoselective synthesis of chiral alcohols. One such microorganism, Saccharomyces cerevisiae B5, has demonstrated notable activity and stereoselectivity in the reduction of various chloroacetophenone isomers nih.gov. The relative activity of Saccharomyces cerevisiae B5 in reducing different chloroacetophenones follows the order: 2'-chloroacetophenone (B1665101) > 2-chloromethylacetophenone > 4'-chloroacetophenone (B41964) > this compound > acetophenone (B1666503) nih.gov. This indicates that while the reduction of this compound is feasible with this yeast strain, it is less facile compared to other isomers. The addition of a co-substrate, such as ethanol (B145695) at an optimal concentration of 5%, can enhance the reduction process nih.gov. The enantiomeric excess and yield of the resulting chiral alcohol can be very high under optimized conditions, which include factors like pH and temperature researchgate.netnih.gov.

| Substrate | Relative Activity |

|---|---|

| 2'-Chloroacetophenone | Highest |

| 2-Chloromethylacetophenone | High |

| 4'-Chloroacetophenone | Moderate |

| This compound | Lower |

| Acetophenone | Lowest |

Catalytic hydrogenation is a widely used industrial process for the reduction of ketones. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel, often supported on carbon tcichemicals.comrsc.org. The hydrogenation of p-chloroacetophenone, a structural isomer of this compound, has been studied under multiphase conditions using a supported platinum or palladium catalyst unive.it. These conditions can be tuned to achieve selective reduction of the carbonyl group without affecting the chloro substituent unive.it.

Transfer hydrogenation offers an alternative to the use of pressurized hydrogen gas. In this method, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in the presence of a transition metal catalyst mdpi.commdpi.com. Ruthenium and rhodium complexes are commonly employed as catalysts for the transfer hydrogenation of ketones mdpi.comnih.gov. For acetophenone derivatives, these reactions can be performed under relatively mild conditions to yield the corresponding secondary alcohols mdpi.com. Asymmetric transfer hydrogenation, using chiral catalysts, can produce enantiomerically enriched alcohols rsc.orgwiley-vch.de.

Oxidation Reactions

The acetyl group of this compound can undergo oxidation to a carboxylic acid, 3-chlorobenzoic acid, through reactions such as the haloform reaction. Additionally, the entire acetyl group can be rearranged and oxidized in the Willgerodt-Kindler reaction.

The haloform reaction involves the exhaustive halogenation of the methyl group of a methyl ketone in the presence of a base, followed by cleavage of the resulting trihalomethyl group to yield a carboxylate and a haloform wikipedia.orgwikipedia.org. For this compound, treatment with a halogen (such as bromine or chlorine) and a strong base like sodium hydroxide (B78521) would lead to the formation of sodium 3-chlorobenzoate, which upon acidification yields 3-chlorobenzoic acid quora.comwebassign.netmasterorganicchemistry.com.

The Willgerodt-Kindler reaction is a unique transformation of aryl alkyl ketones into the corresponding terminal amides or thioamides upon heating with ammonium (B1175870) polysulfide or a mixture of sulfur and an amine (like morpholine), respectively nih.govresearchgate.netwikipedia.org. The reaction involves the migration of the carbonyl group to the terminal carbon of the alkyl chain and its subsequent oxidation wikipedia.org. In the case of this compound, this reaction would yield a derivative of (3-chlorophenyl)acetamide. The initial product of the Kindler modification is a thioamide, which can be hydrolyzed to the corresponding amide or carboxylic acid organic-chemistry.orgmsu.edu. The mechanism is thought to involve the formation of an enamine, which then reacts with sulfur wikipedia.org.

Catalytic Reactions Involving this compound

This compound can serve as a substrate in various catalytic reactions, particularly those involving transition metals, which can facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Transition metal catalysts, particularly those based on palladium, copper, and rhodium, are pivotal in modern organic synthesis for cross-coupling and hydrogenation reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are extensively used for cross-coupling reactions such as the Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound researchgate.netudel.eduarkat-usa.orgyoutube.com. While the chlorine atom in this compound is less reactive than bromine or iodine, under appropriate conditions with specialized ligands, it can participate in Suzuki-Miyaura coupling reactions researchgate.netarkat-usa.org. For example, 4-chloroacetophenone has been successfully coupled with arylboronic acids in the presence of a palladium catalyst to form biaryl ketones researchgate.netarkat-usa.org.

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds wikipedia.orgorganic-chemistry.orgmdpi.comorganic-chemistry.orgrsc.org. In an Ullmann-type reaction, an aryl halide can be coupled with an alcohol, amine, or thiol in the presence of a copper catalyst, often at elevated temperatures wikipedia.orgorganic-chemistry.org. This provides a potential route for nucleophilic substitution on the aromatic ring of this compound that is not feasible under non-catalyzed conditions.

Rhodium-Catalyzed Reactions: Rhodium complexes are well-known catalysts for hydrogenation and asymmetric hydrogenation reactions rsc.orgwiley-vch.demdpi.com. As mentioned in the reduction section, rhodium catalysts can be used for the catalytic hydrogenation and transfer hydrogenation of the carbonyl group in this compound nih.gov. Chiral rhodium catalysts are particularly valuable for the enantioselective reduction to produce specific stereoisomers of 1-(3-chlorophenyl)ethanol rsc.orgwiley-vch.de.

Mechanistic Studies of this compound Reactions

Understanding the detailed mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic methodologies. This section explores kinetic isotope effects, computational approaches, and the role of radical pathways in elucidating these mechanisms.

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes.

In reactions involving this compound, a primary KIE would be expected if a C-H bond at the α-methyl group is broken in the rate-determining step, such as in enolate formation. For instance, studies on the bromination of substituted acetophenones in alkaline media have shown significant primary KIEs when the α-protons are replaced with deuterium (B1214612) or tritium. For a series of ortho-substituted acetophenones, the isotope effects were found to be lower than for the corresponding meta- and para-substituted compounds, with the exception of ortho-methylacetophenone where proton tunneling was observed to be important rsc.org.

Secondary KIEs can provide information about changes in hybridization at a particular atom between the ground state and the transition state. For example, in the reduction of substituted acetophenones using supercritical 2-propanol, deuterium labeling of the alcohol revealed that hydrogen transfer to both the carbonyl carbon and oxygen occurs in the rate-determining step, suggesting a cyclic transition state researchgate.net. A similar approach could be applied to reactions of this compound to probe the transition state structure.

The magnitude of the KIE can provide detailed insights into the transition state's symmetry and the extent of bond breaking/formation. These experimental data are invaluable for corroborating or refuting proposed reaction mechanisms.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reactivity, and understanding the origins of stereoselectivity. DFT calculations can provide detailed information about the geometries and energies of reactants, transition states, and products.

For reactions involving this compound, DFT studies can be employed to:

Model Reaction Pathways: By mapping the potential energy surface, different possible reaction pathways can be compared to determine the most favorable one. For instance, in the reaction of α-haloacetophenones with nucleophiles, computational studies have been used to investigate whether the reaction proceeds via direct substitution or carbonyl addition nii.ac.jpcdnsciencepub.com.

Analyze Transition State Structures: DFT calculations can provide detailed geometric and electronic information about transition states, helping to rationalize observed reactivity and stereoselectivity. Studies on the hydride transfer in the acetophenone series have utilized DFT to elucidate the origins of stereoselectivity researchgate.net.

Predict Reactivity and Conformational Preferences: The conformational preferences of molecules can significantly influence their reactivity. Computational studies on α-haloacetophenones have shown that the relative energy of reactive conformations can explain unexpected reactivity trends beilstein-journals.org. These insights are directly relevant to understanding the behavior of this compound.

A combined computational and experimental approach often provides the most comprehensive understanding of a reaction mechanism. For example, a study on the reaction of haloacetophenones with sodium methoxide (B1231860) utilized both experimental observations and computational analysis to examine the bifurcation of the reaction mechanism nii.ac.jp.

While many reactions of acetophenones proceed through ionic intermediates, radical pathways can also play a significant role, particularly in photochemical reactions and certain types of chlorinations.

The chlorination of the α-methyl group of acetophenone can, under certain conditions, proceed via a radical mechanism. This typically involves a radical initiator that abstracts a hydrogen atom from the methyl group to form a resonance-stabilized α-keto radical. This radical then reacts with a chlorine source to form the α-chloroacetophenone.

Photochemical reactions of acetophenone are known to proceed through radical intermediates. Upon absorption of UV light, acetophenone can undergo Norrish Type I cleavage to generate a benzoyl radical and a methyl radical studyraid.com. In the context of chlorination, photochemical methods can be used to generate chlorine radicals, which can then participate in chain reactions to chlorinate C-H bonds researchgate.net. An acetophenone-catalyzed photochemical C(sp³)-H chlorination has been reported, highlighting the role of the ketone in facilitating radical processes researchgate.net.

Understanding the potential for radical pathways is crucial for controlling the selectivity of chlorination reactions. The presence of radical scavengers can be used experimentally to probe for the involvement of radical intermediates in a given reaction.

Applications of 3 Chloroacetophenone in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

3'-Chloroacetophenone serves as a fundamental starting material for the creation of intricate molecular structures. Its utility extends to the synthesis of various biologically active compounds and is also instrumental in the production of dyes and fragrances, where it contributes to the development of complex molecular frameworks. The presence of the chlorine atom at the meta-position significantly influences its chemical reactivity, distinguishing it from its ortho- and para-isomers and allowing for selective transformations in organic synthesis. Researchers and industry professionals utilize this compound for its stability and reactivity, which permit a broad spectrum of chemical modifications, leading to the discovery of new therapeutic agents and other valuable chemical entities.

Intermediate in Pharmaceutical Synthesis

The application of this compound as an intermediate is most prominent in the pharmaceutical sector. It is a key component in the synthesis of a variety of active pharmaceutical ingredients (APIs).

This compound is utilized as a raw material in the synthesis of Carbamazepine, a widely used anticonvulsant medication for the treatment of epilepsy and neuropathic pain chemicalbook.com. While various synthetic routes for Carbamazepine and its derivatives have been explored, the pathways often involve multi-step processes where a substituted acetophenone (B1666503) is a key starting material epa.govresearchgate.net. The synthesis of Carbamazepine derivatives can involve reactions such as the formation of thiadiazole or propanamide derivatives from a Carbamazepine core, which itself can be synthesized through pathways that may initiate from simpler precursors like this compound epa.govresearchgate.net.

The compound is instrumental in the synthesis of inhibitors for γ-Aminobutyric acid aminotransferase (GABA-AT) chemicalbook.comhsppharma.com. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its concentration is regulated by the enzyme GABA-AT. Inhibition of this enzyme can lead to increased GABA levels, which is a therapeutic strategy for conditions like epilepsy. While specific synthetic pathways starting from this compound are proprietary or detailed in specialized literature, its role as a key intermediate is well-documented chemicalbook.comhsppharma.com. Research into new GABA-enhancing drugs continues to be an active area, with various mechanisms of action being explored, including the inhibition of GABA catabolism by targeting GABA-AT nih.gov.

This compound is also implicated in the synthesis of compounds with antimycobacterial properties chemicalbook.comhsppharma.com. Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the development of new therapeutic agents. Studies on various acetophenone derivatives have demonstrated their potential as antimycobacterial agents. For instance, a library of acetophenone compounds was analyzed for activity against mycobacteria, with some derivatives showing promising bacteriostatic effects researchgate.net. The research suggests that modifications to the acetophenone structure can lead to potent antimycobacterial activity, highlighting the importance of precursors like this compound in developing new treatments for mycobacterial infections researchgate.net.

Contrary to some postulations, this compound is not a direct precursor in the biological or common industrial synthesis of adrenaline (epinephrine). Adrenaline is a catecholamine, and its biosynthesis in the human body begins with the amino acid tyrosine derangedphysiology.com. Industrial synthesis of adrenaline typically involves the hydrogenation of 3',4'-Dihydroxy-2-N-methyl-amino-acetophenone or a similar derivative with protected hydroxyl and amino functions google.com. The key starting materials for adrenaline synthesis are catechol derivatives, not monochlorinated acetophenones.

| Precursor Type | Examples | Relevance to Adrenaline Synthesis |

| Biological Precursor | Tyrosine, L-DOPA, Dopamine, Norepinephrine | Essential for the natural biosynthesis of adrenaline in the body derangedphysiology.com. |

| Industrial Precursor | 3',4'-Dihydroxy-2-N-methyl-amino-acetophenone | A common intermediate in the industrial production of adrenaline google.com. |

| Non-Precursor | This compound | Not a recognized starting material for the synthesis of adrenaline. |

This compound serves as an intermediate in the synthesis of certain analgesic and anti-inflammatory drugs. Research has shown that derivatives of 3-chlorophenyl compounds can possess significant antinociceptive and anti-inflammatory activities. For example, new derivatives of 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have been synthesized and evaluated for their anticonvulsant and antinociceptive (analgesic) properties mdpi.com. Additionally, studies on arylidene-2-(3-chloroanilino)nicotinic acid hydrazides, which contain a 3-chloroanilino moiety potentially derived from a 3-chlorophenyl precursor, have demonstrated both anti-inflammatory and analgesic effects semanticscholar.org. These findings underscore the potential of this compound as a foundational molecule for the development of novel pain and inflammation therapies.

Intermediate in Agrochemical Synthesis

This compound is a key building block in the synthesis of various agrochemicals, contributing to the development of compounds essential for crop protection. ajol.infochemimpex.comijrpr.com While the specific commercial agrochemicals derived from this intermediate are often proprietary, the scientific literature indicates its role in the creation of novel fungicidal and herbicidal agents. The presence of the chlorine atom on the phenyl ring can enhance the biological activity and metabolic stability of the resulting agrochemical, making it a valuable moiety in the design of effective crop protection solutions.

Research into acetophenone derivatives has demonstrated their potential as antifungal agents against various phytopathogenic fungi. Although these studies may not exclusively use the 3'-chloro isomer, they establish the general efficacy of the acetophenone scaffold in developing new fungicides. The derivatization of this compound allows for the introduction of various functional groups, leading to the generation of a library of compounds that can be screened for potent agrochemical activity.

Role in the Synthesis of Fine Chemicals

The utility of this compound extends to the synthesis of a variety of fine chemicals, which are pure, single substances produced in limited quantities and sold on the basis of their chemical properties. ajol.infochemimpex.com Its applications in this sector are diverse, ranging from the production of vibrant colorants to the creation of unique sensory experiences in the form of flavors and fragrances.

Dyes and Pigments

This compound is a significant precursor in the synthesis of certain classes of dyes, particularly disperse azo dyes. ajol.info These dyes are crucial for coloring synthetic fibers such as polyester. The synthesis typically involves the condensation of this compound with other reagents to form more complex molecular structures that possess chromophoric properties.

In one documented synthesis, this compound is condensed with dimethylformamide dimethylacetal (DMFDMA) to produce an enaminone derivative. This intermediate is then coupled with a diazonium salt, such as that derived from p-chloroaniline, to yield a novel disperse azo dye. The resulting dyes exhibit good fastness properties on polyester fabrics.

Synthesis of Disperse Azo Dyes from this compound

| Reactant 1 | Reactant 2 | Intermediate | Coupling Agent | Final Product | Color on Polyester |

|---|---|---|---|---|---|

| This compound | Dimethylformamide dimethylacetal (DMFDMA) | 1-(3-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | Diazonium salt of p-chloroaniline | Disperse Azo Dye | Data not available in provided search results |

The resulting disperse dyes are characterized by their chemical structure and their performance in dyeing applications, including color intensity and fastness to light, washing, and rubbing. The presence of the chloro substituent from the this compound precursor can influence the final color and properties of the dye.

Flavors and Fragrances

The distinct aromatic characteristics of this compound make it a valuable component in the formulation of flavors and fragrances. ajol.infochemimpex.com While specific, commercially available fragrance or flavor compounds directly synthesized from this compound are not extensively detailed in the public domain, its aromatic profile contributes to the sensory appeal of various consumer products. ajol.info

Its application in this industry lies in its use as a building block for more complex molecules with desirable olfactory properties. The synthesis of benzofuran derivatives, a class of compounds known for their use in fragrances, can involve precursors with similar structural motifs to this compound. Although a direct synthesis route from this compound to a specific commercial fragrance is not explicitly outlined in the provided search results, the chemical literature on benzofuran synthesis suggests the potential for such transformations. The woody and floral notes often associated with certain fragrance compounds can be achieved through the careful manipulation of aromatic ketone structures like this compound.

Spectroscopic and Analytical Characterization of 3 Chloroacetophenone and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 3'-Chloroacetophenone.

¹H NMR

The proton NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (CDCl₃), exhibits distinct signals corresponding to the methyl and aromatic protons. The methyl protons of the acetyl group appear as a sharp singlet, while the protons on the chlorinated benzene (B151609) ring show complex splitting patterns due to their different chemical environments and spin-spin coupling.

A representative analysis of the ¹H NMR spectrum shows a singlet for the methyl protons (H-α) at approximately δ 2.59 ppm. udel.edu The aromatic protons appear in the downfield region. The proton at the C-2' position (H-2') is observed as a triplet at approximately δ 7.92 ppm, while the proton at C-6' (H-6') appears as a multiplet around δ 7.82-7.83 ppm. udel.edu The proton at C-5' (H-5') is also seen as a multiplet in the δ 7.52-7.54 ppm range, and the proton at C-4' (H-4') presents as a triplet at about δ 7.41 ppm. udel.edu

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| -COCH₃ | 2.59 | s | - |

| H-4' | 7.41 | t | 7.8 |

| H-5' | 7.52-7.54 | m | - |

| H-6' | 7.82-7.83 | m | - |

| H-2' | 7.92 | t | 1.8 |

Note: Data obtained in CDCl₃ at 500 MHz. udel.edu s = singlet, t = triplet, m = multiplet.

¹³C NMR

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The carbonyl carbon of the acetyl group is significantly deshielded and appears at a characteristic downfield chemical shift.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) signal is observed at approximately δ 196.6 ppm. udel.edu The carbon of the methyl group (-CH₃) resonates at around δ 26.5 ppm. udel.edu The aromatic carbons show signals in the range of δ 126.4 to 138.7 ppm. udel.edu Specifically, the carbon atom bearing the chlorine atom (C-3') is found at δ 134.9 ppm, and the carbon to which the acetyl group is attached (C-1') is at δ 138.7 ppm. udel.edu The other aromatic carbons (C-2', C-4', C-5', C-6') appear at δ 128.4, 129.9, 126.4, and 133.0 ppm, respectively. udel.edu

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| -COCH₃ | 26.5 |

| C-5' | 126.4 |

| C-2' | 128.4 |

| C-4' | 129.9 |

| C-6' | 133.0 |

| C-3' | 134.9 |

| C-1' | 138.7 |

| C=O | 196.6 |

Note: Data obtained in CDCl₃ at 125 MHz. udel.edu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent feature in the IR spectrum is the strong absorption band for the carbonyl (C=O) group, which is characteristic of ketones. This band typically appears in the range of 1685-1666 cm⁻¹ due to conjugation with the aromatic ring. Other significant absorptions include those for aromatic C-H stretching, C-C stretching within the aromatic ring, and the C-Cl stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|---|

| Aromatic C-H | 3100-3000 | Medium-Weak | Stretching |

| Aliphatic C-H (-CH₃) | 3000-2850 | Medium | Stretching |

| Carbonyl (C=O) | ~1690 | Strong | Stretching |

| Aromatic C=C | 1600-1450 | Medium | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula of this compound is C₈H₇ClO, with a molecular weight of approximately 154.59 g/mol .

In the electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 154. chemicalbook.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak is also observed at m/z 156, with an intensity of about one-third of the molecular ion peak.

The fragmentation pattern is also characteristic. A major fragment is typically observed at m/z 139, corresponding to the loss of the methyl group ([M-CH₃]⁺). Another significant peak is found at m/z 111, which results from the loss of the acetyl group ([M-COCH₃]⁺), forming a chlorophenyl cation. The base peak in the spectrum is often the acylium ion [CH₃CO]⁺ at m/z 43.

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 156 | ~11% | [C₈H₇³⁷ClO]⁺ |

| 154 | ~35% | [C₈H₇³⁵ClO]⁺ (Molecular Ion) |

| 139 | 100% (Base Peak) | [C₇H₄³⁵ClO]⁺ |

| 111 | ~49% | [C₆H₄³⁵Cl]⁺ |

| 75 | ~20% | [C₆H₃]⁺ |

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective technique for the qualitative analysis of this compound. The mobility of the compound on the TLC plate, expressed as the retardation factor (R_f), is dependent on the stationary phase (typically silica gel) and the mobile phase (eluent).

For non-polar to moderately polar compounds like this compound, a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297) is commonly used as the eluent. For instance, a solvent system of n-hexane/ethyl acetate in a 5:1 ratio has been shown to be effective for the separation of this compound in column chromatography, which indicates it would be a suitable system for TLC as well. udel.edu The exact R_f value would depend on the specific conditions, but this system allows for clear separation from more polar or non-polar impurities. Visualization of the spot on the TLC plate can be achieved under UV light, as the aromatic ring is UV-active.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| n-hexane |

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography-Flame Ionization Detection (GC-FID) is a cornerstone technique for assessing the purity and quantifying the presence of volatile and semi-volatile organic compounds like this compound. In this method, the compound is vaporized and passed through a capillary column, where it is separated from other components based on its boiling point and interactions with the column's stationary phase. Upon exiting the column, the compound is combusted in a hydrogen-air flame. This combustion produces ions that generate a current proportional to the amount of analyte, which is then measured by the detector.

The purity of commercial this compound is often assayed using gas chromatography, with typical purities reported at 98% or higher. thermofisher.comsigmaaldrich.com While specific, detailed GC-FID methods for this compound are not extensively published in peer-reviewed literature, the analysis conditions can be inferred from standard practices and methods for similar isomers. For instance, the analysis of related chloroacetophenone isomers involves specific column temperatures to ensure adequate separation and resolution. The retention time is a key parameter for identification under a given set of conditions.

A typical GC-FID setup for analyzing chloroacetophenones would involve a capillary column (e.g., a nonpolar or medium-polarity column), a temperature-programmed oven to ensure efficient separation, and a flame ionization detector. The choice of carrier gas, flow rate, and temperature program are optimized to achieve the best separation from any impurities or related compounds.

| Parameter | Value/Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column Type | Capillary Column (e.g., DB-5 or equivalent) |

| Column Temperature | Isothermal, e.g., 145 °C rsc.org |

| Injector Temperature | ~250 °C |

| Detector Temperature | ~280-300 °C |

| Carrier Gas | Helium or Nitrogen |

| Analyte | 4'-Chloroacetophenone (B41964) rsc.org |

| Retention Time (min) | 2.828 rsc.org |

| Analyte | 2'-Chloroacetophenone (B1665101) rsc.org |

| Retention Time (min) | 3.158 rsc.org |

Note: The retention times provided are for isomeric compounds and serve as an example of typical data obtained. The retention time for this compound would be specific to the exact analytical conditions used.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. For a compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus elute later. The presence of the chlorine atom and the ketone group on the benzene ring gives this compound a moderate polarity, making it well-suited for retention and separation on a C18 column. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the acetophenone (B1666503) structure absorbs UV light at specific wavelengths.

While specific application notes for this compound are not prevalent, methods for structurally similar compounds, such as 3-Nitroacetophenone, provide a strong basis for developing an effective analytical procedure. sielc.com The conditions can be readily adapted by adjusting the mobile phase composition to achieve the desired retention time and resolution.

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Newcrom R1 or equivalent C18 column sielc.com |

| Mobile Phase | Acetonitrile and water mixture with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) sielc.com |

| Detection | UV-Vis Detector |

| Analyte Example | 3-Nitroacetophenone sielc.com |

| Application | Purity assessment, quantification, impurity profiling, and preparative separation sielc.com |

X-ray Crystallography for Structural Elucidation

For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require cooling the substance to below its melting point. The primary application of this technique would be to unambiguously confirm its molecular structure. More commonly, X-ray crystallography is applied to solid derivatives or adducts of this compound, such as coordination complexes with metal ions or co-crystals with other organic molecules. In such cases, the analysis would not only reveal the structure of the this compound moiety but also elucidate the nature of the intermolecular interactions (e.g., coordination bonds, hydrogen bonds) within the crystal lattice.

The structural data obtained from X-ray crystallography is fundamental for understanding the compound's physical properties and chemical reactivity. It provides the definitive proof of structure that complements data from other spectroscopic methods.

| Structural Parameter | Description |

|---|---|

| Molecular Geometry | Precise bond lengths (e.g., C-Cl, C=O, C-C) and bond angles within the this compound molecule. |

| Conformation | The dihedral angle between the plane of the benzene ring and the acetyl group. |

| Intermolecular Interactions | Details of how the adducts are packed in the crystal, including hydrogen bonds, halogen bonds, or π-stacking interactions. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Absolute Configuration | For chiral adducts, the absolute spatial arrangement of atoms can be determined. |

Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox behavior of chemical species. It provides information on the oxidation and reduction potentials of a molecule and can offer insights into the kinetics of electron transfer reactions and the stability of the resulting radical ions.

In a typical CV experiment, a potential is swept linearly between two limits, and the resulting current is measured. For this compound, this analysis would be conducted in a suitable organic solvent, such as acetonitrile, containing a supporting electrolyte. Studies on substituted acetophenones have shown that they undergo oxidation at high positive potentials. For example, the voltammetric oxidation of 4'-chloroacetophenone on a glassy carbon electrode in acetonitrile shows an oxidation peak, which can be attributed to the oxidation of the molecule. academie-sciences.frresearchgate.net

The electrochemical behavior of this compound is expected to be similar to its isomers. The electron-withdrawing nature of the chlorine atom and the acetyl group makes the benzene ring less susceptible to oxidation compared to unsubstituted benzene. The potential at which oxidation occurs can provide valuable data on the electronic properties of the molecule. The reduction of the carbonyl group can also be studied at negative potentials.

| Parameter | Description/Value |

|---|---|

| Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Glassy Carbon Electrode academie-sciences.fr |

| Reference Electrode | Saturated Calomel Electrode (SCE) or Ag/AgCl |

| Solvent/Electrolyte | Acetonitrile / Tetrabutylammonium perchlorate academie-sciences.fr |

| Process Studied | Anodic Oxidation |

| Observation for 4'-Chloroacetophenone | An oxidation peak appears between 2.5 and 3.0 V vs. reference. academie-sciences.fr |

| Interpretation | The peak corresponds to the irreversible oxidation of the molecule. Electrode passivation is often observed upon repeated scans. academie-sciences.fr |

X-ray Photoelectron Spectroscopy

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS can provide a detailed analysis of its constituent elements: carbon, oxygen, and chlorine. High-resolution scans of the C 1s, O 1s, and Cl 2p regions would yield specific binding energies that are characteristic of the chemical environment of each atom. For example, the C 1s spectrum would show distinct peaks for the carbon atoms in the aromatic ring, the methyl group, and the carbonyl group, each with a slightly different binding energy due to their different chemical states. Similarly, the O 1s peak would be characteristic of the carbonyl oxygen, and the Cl 2p peak would confirm the presence of an organochlorine bond.

This technique is particularly useful for studying this compound when it is adsorbed onto a surface or incorporated into a thin film, providing crucial information about surface chemistry and interactions.

| Core Level | Functional Group | Expected Binding Energy (eV) |

|---|---|---|

| C 1s | C-C/C-H (Aromatic/Methyl) | ~284.8 - 285.0 |

| C-Cl (Aromatic) | ~286.0 - 286.5 | |

| C=O (Carbonyl) | ~287.5 - 288.0 | |

| O 1s | C=O (Carbonyl) | ~531.5 - 532.0 |

| Cl 2p | C-Cl (Aromatic) | ~200.0 - 201.0 (for 2p3/2) |

Note: These are approximate binding energy values and can vary slightly depending on the specific chemical environment, sample condition, and instrument calibration.

Electron Paramagnetic Resonance

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. The this compound molecule itself is diamagnetic (all electrons are paired) and therefore EPR-silent. However, EPR spectroscopy is an invaluable tool for studying its paramagnetic adducts, specifically the radical ions that can be formed through redox reactions.

Upon one-electron reduction (electron gain), this compound can form a radical anion. EPR studies on the radical anions of acetophenone and related halogenated derivatives have shown that the unpaired electron is delocalized in the π-system of the molecule. niscpr.res.inaip.org The EPR spectrum of such a radical would exhibit a complex pattern of lines due to hyperfine coupling, which is the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹H and ³⁵/³⁷Cl.

The analysis of the hyperfine coupling constants provides a map of the unpaired electron spin density distribution across the molecule. This information is critical for understanding the electronic structure of the radical ion and its subsequent reactivity. For halogenated acetophenones, electron capture can sometimes lead to dissociative processes, where the carbon-halogen bond breaks, which can also be monitored by detecting the resulting radical species with EPR. niscpr.res.in

| Parameter | Description |

|---|---|

| g-value | A dimensionless factor that is characteristic of the radical's electronic environment. For organic π-radicals, it is typically close to the free electron value (~2.0023). |

| Hyperfine Coupling (a) | The interaction between the unpaired electron and magnetic nuclei (¹H, ³⁵Cl, ³⁷Cl). The magnitude of 'a' is proportional to the spin density at that nucleus. |

| Observed Species | π*-radical anion, where the added electron occupies the lowest unoccupied molecular orbital (LUMO) of the aromatic system. niscpr.res.in |

| Expected Spectral Features | Multiple lines resulting from coupling to the methyl protons, aromatic protons, and the chlorine nucleus. The line widths and splittings would provide detailed structural information. |

Q & A

Q. What are the recommended synthetic routes for 3’-chloroacetophenone, and how can structural isomers be resolved?

3’-Chloroacetophenone is synthesized via Friedel-Crafts acylation, where chloroacetic acid chloride reacts with aromatic precursors under controlled conditions. Structural isomers (e.g., 2’-, 3’-, and 4’-chloroacetophenone) may form during synthesis. To resolve these, NMR analysis of mono-N-oxide derivatives is employed, as the chemical shifts of acetyl groups differ significantly between isomers . For instance, 6- and 7-acetyl isomers are distinguishable via this method.

Q. How should researchers characterize 3’-chloroacetophenone, and what analytical methods are critical?

Key characterization methods include:

- NMR spectroscopy : To confirm substitution patterns and purity.

- Chromatography (HPLC/GC) : For separation from positional isomers (e.g., 4’-chloroacetophenone).

- Kinetic parameter analysis : Enzyme assays using substrates like 3’-chloroacetophenone can quantify catalytic efficiency (e.g., kcat and Km) .

- Thermal analysis : Boiling point and flash point data ensure safe handling .

Q. What safety protocols are essential when handling 3’-chloroacetophenone in the lab?

- Eye protection : Use sealed goggles, as exposure causes conjunctivitis, corneal damage, and photophobia .

- Ventilation : Monitor airborne concentrations; engineering controls (e.g., fume hoods) are mandatory if exposure exceeds safety limits .

- Decontamination : Immediate washing with soap/water for skin contact and eye rinsing with saline solution .

- Waste disposal : Avoid releasing into water systems; use designated chemical waste containers .

Advanced Research Questions

Q. How do reaction conditions influence the hydrodechlorination (HDC) and hydrogenation (HG) of 3’-chloroacetophenone?

In biphasic (organic-aqueous) systems with Raney-Ni catalysts, base concentration and phase-transfer agents (e.g., Aliquat 336) critically affect HDC efficiency. For example:

Q. How can catalytic oxidation reactions be optimized for converting substituted alcohols to 3’-chloroacetophenone derivatives?

Ru(III)-polyoxometalate catalysts enable high-yield (>98%) oxidation of 1-(4-chlorophenyl)ethanol to 4’-chloroacetophenone at room temperature. Key factors:

- Oxidant choice : 70% aqueous TBHP (tert-butyl hydroperoxide) ensures efficiency.

- Heterogeneous catalysis : Facilitates recyclability without significant activity loss .

- Substrate specificity : Enzyme engineering (e.g., Thermoanaerobacter ethanolicus alcohol dehydrogenase) can enhance selectivity for chloroacetophenone derivatives .

Q. How should researchers address contradictions in kinetic data for enzyme-substrate interactions with 3’-chloroacetophenone?

Contradictions may arise from:

- pH-dependent activity : Enzymes like alcohol dehydrogenases exhibit variable Km under different pH conditions.

- Structural mutations : Triple point mutations in enzyme binding pockets alter substrate specificity (e.g., expanded small alkyl-binding pockets improve turnover for chloroacetophenones) .

- Validation : Cross-reference kinetic parameters (e.g., Vmax) with independent assays (e.g., isothermal titration calorimetry) .

Q. What strategies mitigate risks of byproduct formation during large-scale synthesis of 3’-chloroacetophenone?

Q. How does 3’-chloroacetophenone interact with biological systems, and what are the implications for toxicity studies?

- Acute exposure : Causes respiratory distress, dermatitis, and gastrointestinal irritation .

- Chronic effects : Potential links to asthma, cataracts, and glaucoma, though carcinogenicity data are lacking .

- Ecotoxicology : Limited data on biodegradability; assume high persistence and bioaccumulation potential until further studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。